N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide typically involves multiple steps, including the formation of the triazine core and subsequent functionalization with fluorophenyl and alaninamide groups. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-fluoroaniline under basic conditions to form the intermediate 4,6-bis(2-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with 3-methylphenylalaninamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the chlorine positions if present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity and specificity, while the triazine core provides stability and rigidity to the molecule. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
- N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide
- N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide
- N~2~-{4,6-bis[(2-bromophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide
Uniqueness
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide is unique due to the presence of fluorine atoms, which enhance its chemical stability, lipophilicity, and biological activity.
Properties
Molecular Formula |
C25H23F2N7O |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C25H23F2N7O/c1-15-8-7-9-17(14-15)29-22(35)16(2)28-23-32-24(30-20-12-5-3-10-18(20)26)34-25(33-23)31-21-13-6-4-11-19(21)27/h3-14,16H,1-2H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
UPPCNYZHNHDWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F |
Origin of Product |
United States |
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